8-Prenylluteone
Overview
Description
8-Prenylluteone is a natural product found in Erythrina senegalensis and other organisms . It is a HIV-1 protease inhibitor, with an IC50 of 4 μM .
Molecular Structure Analysis
The molecular formula of this compound is C25H26O6 . It has a molecular weight of 422.47 . The structure of this compound contains 33 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 422.47 and its molecular formula is C25H26O6 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Scientific Research Applications
Isoflavone Composition and Properties
- 8-Prenylluteone in Plants : This compound has been identified in the stem bark of Erythrina eriotriocha, along with other prenylated isoflavones like 6,8-diprenylorobol, auriculasin, and scandenone. Its structure was established through spectroscopic means and chemical transformations (Nkengfack et al., 1989).
Pharmacological Activities
- Inhibition of Phospholipase C Activity : this compound, isolated from Erythrina senegalensis, inhibits phospholipase C (PLC) activity and phosphoinositide turnover in PLC-γ1 overexpressing cells. It shows moderate cytotoxicity against various human tumor cell lines (Oh et al., 1998).
Impact on Uterus, Vagina, and Mammary Gland
- Estrogenic Effects of 8-Prenylnaringenin : In a study involving castrated rats, 8-prenylnaringenin showed estrogenic effects in the uterus, vagina, and mammary gland. High doses induced epithelial polypoid formation in the uterus and secretion in the mammary gland (Rimoldi et al., 2006).
Therapeutic Opportunities and Risks
- Potential in Treating Menopausal Symptoms : 8-prenylnaringenin, a potent phytoestrogen from hops, offers therapeutic opportunities for treating menopausal and post-menopausal symptoms, as it has shown promise in clinical examinations. However, the risks associated with long-term consumption, including possible adverse effects, need further investigation (Štulíková et al., 2018).
Regulatory Impact on Gene Expression
- Gene Expression Regulation in Uterus and Liver : 8-Prenylnaringenin influences gene expression in the uterus and liver of rats, showing estrogenic activity. It significantly stimulates uterine wet weight and epithelial height, indicating its role as a pure estrogen agonist (Diel et al., 2004).
Metabolic and Systemic Effects
- Metabolic Stability and Systemic Endocrine Effects : Pharmacokinetics studies in postmenopausal women show that 8-prenylnaringenin exhibits high metabolic stability and pronounced enterohepatic recirculation. A significant decrease in luteinizing hormone concentrations was observed at higher doses, demonstrating its systemic endocrine effects (Rad et al., 2006).
Anti-inflammatory Properties
- Suppression of Nitric Oxide Synthase : 8-prenylkaempferol, a related compound, significantly inhibits lipopolysaccharide-induced nitric oxide production in macrophages, indicating its potential anti-inflammatory properties (Chen et al., 2008).
Applications in Muscle Atrophy Recovery
- Aid in Recovery from Disuse Muscle Atrophy : 8-prenylnaringenin helps in recovering from disuse muscle atrophy by activating the Akt phosphorylation pathway in mice. Its estrogenic activity contributes to this recovery, suggesting its potential as a nutritional supplement for muscle atrophy (Mukai et al., 2016).
Drug Release Characteristics
- pH-Independent Drug Release : Research on extended release formulations for 8-prenylnaringenin, a poorly soluble drug, demonstrates its pH-independent release, which is significant for its pharmaceutical applications (Riis et al., 2007).
Cytotoxicity and Anticancer Properties
- Anticancer Properties in Glioblastoma Cells : Studies indicate that 8-prenylnaringenin has higher cytotoxicity against glioblastoma cells than naringenin. Its significantly greater accumulation in glioblastoma cells compared to normal fibroblasts suggests its potential in designing new anticancer drugs for glioblastoma therapy (Stompor et al., 2017).
Mechanism of Action
Target of Action
The primary target of 8-Prenylluteone is the HIV-1 Protease . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it a key target for antiretroviral therapy.
Mode of Action
This compound acts as an inhibitor of the HIV-1 Protease . By binding to this enzyme, it prevents the protease from performing its function, which is to cleave polyproteins into individual functional proteins that are necessary for the replication of the virus .
Biochemical Pathways
The inhibition of the HIV-1 Protease disrupts the viral replication process. Without the ability to cleave polyproteins into the necessary functional proteins, the HIV-1 virus cannot replicate and infect new cells . This halts the progression of the infection and can help to control the spread of the virus within the body.
Result of Action
The result of this compound’s action is the inhibition of HIV-1 Protease, leading to a disruption in the replication of the HIV-1 virus . This can help to control the spread of the virus within the body, potentially slowing the progression of the disease.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
8-Prenylluteone plays a significant role in biochemical reactions, particularly as an inhibitor of the HIV-1 protease enzyme . This interaction involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on the HIV-1 protease enzyme . By inhibiting this enzyme, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, leading to changes in gene expression and potentially affecting other biomolecular interactions .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-17-22(28)18(9-6-14(3)4)25-21(23(17)29)24(30)19(12-31-25)16-10-7-15(26)11-20(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYELCIXMHUBNAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 8-Prenylluteone and what are its downstream effects?
A1: this compound inhibits the enzyme phospholipase C (PLC) with an IC50 of 20 μM. [] This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), two important secondary messengers. [] Consequently, this compound disrupts downstream signaling pathways dependent on these messengers, such as those involved in cell growth, proliferation, and inflammation. This inhibition has been observed both in vitro using purified PLC and in living cells stimulated with platelet-derived growth factor (PDGF). []
Q2: What are the sources of this compound and what is its known activity?
A2: this compound has been isolated from two different plant species, Erythrina eriotriocha [] and Erythrina senegalensis. [] Beyond its PLC inhibitory activity, this compound has also demonstrated moderate cytotoxicity against several human tumor cell lines in vitro, including PC-3 (prostate cancer), NCI-H226 (lung cancer), and CRL1579 (melanoma), with IC50 values ranging from 9.0 to 20 μM. []
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